molecular formula C16H20N2OS B2576386 N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide CAS No. 2411317-88-7

N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide

Cat. No.: B2576386
CAS No.: 2411317-88-7
M. Wt: 288.41
InChI Key: UFOYIUGXWAYMDM-UHFFFAOYSA-N
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Description

N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide is a structurally complex compound featuring a but-2-ynamide group linked via a methyl bridge to a 4-benzylthiomorpholin core. The thiomorpholin moiety is a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishing it from morpholine (which contains oxygen instead of sulfur). This combination of features suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur-containing heterocycles and rigid alkyne spacers may enhance binding affinity or metabolic stability.

Properties

IUPAC Name

N-[(4-benzylthiomorpholin-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-6-16(19)17-11-15-13-20-10-9-18(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOYIUGXWAYMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CSCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide typically involves the reaction of 4-benzylthiomorpholine with but-2-ynoic acid or its derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison

Core Heterocycles
  • Target Compound : Thiomorpholin (sulfur and nitrogen atoms in a saturated ring).
  • Quinazoline Derivatives () : Aromatic bicyclic systems (benzene fused to pyrimidine) with nitrogen atoms at positions 1 and 3. These planar structures facilitate π-π stacking interactions in biological targets .
  • Quinoline Derivatives (): Aromatic monocyclic systems with a nitrogen atom, often substituted with groups like tetrahydrofuran-3-yloxy or dimethylamino. These structures prioritize hydrophobic interactions .
Substituent Diversity
  • Target Compound : Features a benzyl group (lipophilic) and a rigid but-2-ynamide linker.
  • Anti-ZIKV Compounds () : Include electron-withdrawing substituents (e.g., fluoro, bromo) and methoxy groups, which enhance electronic polarization and binding to viral targets .
  • Patent Compounds (): Varied substituents such as 3-chloroanilino and pyridylmethoxy, which modulate solubility and steric effects .

Electronic and Reactivity Profiles

  • HOMO-LUMO Gaps : The quinazoline derivatives in exhibit small HOMO-LUMO gaps (indicative of high chemical reactivity), enabling charge transfer interactions critical for antiviral activity. While data for the target compound are unavailable, its conjugated alkyne and aromatic benzyl group may similarly reduce the HOMO-LUMO gap .
  • Infrared (IR) Signatures : Anti-ZIKV compounds show distinct IR absorptions for C≡C stretches (but-2-ynamide) and aromatic C-H bends. The target compound’s thiomorpholin core may introduce unique S-C and N-H vibrations, detectable via comparative IR studies .

Table 1. Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Biological Activity HOMO-LUMO Gap Reference
N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide Thiomorpholin Benzyl, but-2-ynamide Not reported Not studied
N-(4-((3-Bromo-4-fluoro-phenyl)amino)-7-methoxyquinazolin-6-yl)-2-butynamide (Compound 1, ) Quinazoline 3-Bromo-4-fluoro, methoxy Anti-ZIKV Small (~2.5 eV)
N-(4-((4',6'-difluoro-[1,1’-biphenyl]-3-yl)amino)quinazolin-6-yl)-2-butynamide (Compound 2, ) Quinazoline 4',6'-Difluoro-biphenyl Anti-ZIKV Small (~2.3 eV)
N-(4-(3-Cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-ynamide () Quinoline Tetrahydrofuran-3-yloxy, cyano Not specified Not studied

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